molecular formula C9H16N2O B11683377 (2Z)-N,N-dimethyl-2-(1-methylpyrrolidin-2-ylidene)ethanamide

(2Z)-N,N-dimethyl-2-(1-methylpyrrolidin-2-ylidene)ethanamide

Katalognummer: B11683377
Molekulargewicht: 168.24 g/mol
InChI-Schlüssel: OPIRDNGIDZPWML-FPLPWBNLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2Z)-N,N-dimethyl-2-(1-methylpyrrolidin-2-ylidene)ethanamide is a chemical compound characterized by the presence of a pyrrolidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N,N-dimethyl-2-(1-methylpyrrolidin-2-ylidene)ethanamide typically involves the reaction of N,N-dimethylacetamide with a suitable pyrrolidine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent like 1,4-dioxane. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated reaction monitoring and purification systems.

Analyse Chemischer Reaktionen

Types of Reactions

(2Z)-N,N-dimethyl-2-(1-methylpyrrolidin-2-ylidene)ethanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

(2Z)-N,N-dimethyl-2-(1-methylpyrrolidin-2-ylidene)ethanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2Z)-N,N-dimethyl-2-(1-methylpyrrolidin-2-ylidene)ethanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyrrolidine: A simpler analog with a similar ring structure.

    N-methylpyrrolidine: Another related compound with a methyl group attached to the nitrogen atom.

    N,N-dimethylacetamide: Shares the N,N-dimethyl functional group but lacks the pyrrolidine ring.

Uniqueness

(2Z)-N,N-dimethyl-2-(1-methylpyrrolidin-2-ylidene)ethanamide is unique due to its combination of the pyrrolidine ring and the N,N-dimethyl functional group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Eigenschaften

Molekularformel

C9H16N2O

Molekulargewicht

168.24 g/mol

IUPAC-Name

(2Z)-N,N-dimethyl-2-(1-methylpyrrolidin-2-ylidene)acetamide

InChI

InChI=1S/C9H16N2O/c1-10(2)9(12)7-8-5-4-6-11(8)3/h7H,4-6H2,1-3H3/b8-7-

InChI-Schlüssel

OPIRDNGIDZPWML-FPLPWBNLSA-N

Isomerische SMILES

CN\1CCC/C1=C/C(=O)N(C)C

Kanonische SMILES

CN1CCCC1=CC(=O)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.